molecular formula C43H56N4O3 B12415529 RIP1/RIP3/MLKL activator 1

RIP1/RIP3/MLKL activator 1

Cat. No.: B12415529
M. Wt: 676.9 g/mol
InChI Key: QLFCJGYFBTYJGC-RSWNTZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Context of RIP1/RIP3/MLKL in Programmed Necrosis

The RIP1-RIP3-MLKL axis operates as a tightly regulated signaling module that translates extracellular stress signals into necroptotic cell death. RIP1 and RIP3, both serine/threonine kinases, contain homologous N-terminal kinase domains and receptor-interacting protein homotypic interaction motifs (RHIMs) that enable their oligomerization. RIP1 additionally features a death domain (DD) for recruiting tumor necrosis factor receptor 1 (TNFR1) and other death receptors, while RIP3 lacks a DD but possesses a unique C-terminal segment that binds MLKL. Upon activation by ligands such as TNF-α, RIP1 undergoes autophosphorylation at residues like Ser166, facilitating RHIM-mediated recruitment of RIP3. This interaction triggers RIP3 autophosphorylation and subsequent MLKL phosphorylation at Ser358, prompting MLKL oligomers to permeabilize plasma membranes.

This compound enhances this cascade by stabilizing the RIP1-RIP3-MLKL complex. Structural studies suggest the compound binds to the kinase domains of RIP1 and RIP3, promoting conformational changes that favor reciprocal phosphorylation. For instance, in HT-29 colorectal cancer cells, analogous activators increase RIP1 (p-S166) and RIP3 (p-S227) phosphorylation within 2–6 hours, culminating in MLKL activation and necrosome formation. Unlike apoptotic caspases, this pathway bypasses ATP-dependent execution phases, making it indispensable under caspase-8-deficient conditions. The activator’s specificity for RIP1/RIP3 over apoptotic kinases like caspase-8 distinguishes it from pan-kinase inhibitors, as demonstrated by kinase profiling assays.

Historical Discovery of Necroptosis-Inducing Small Molecules

The quest to modulate necroptosis began with inhibitors like necrostatin-1 (Nec-1), identified in 2005 as an allosteric RIP1 blocker that prevents Ser166 autophosphorylation. However, the realization that necroptosis induction could combat apoptosis-resistant cancers spurred interest in activators. Early efforts focused on natural compounds: shikonin, a naphthoquinone from Lithospermum erythrorhizon, was found to upregulate RIP1/RIP3/MLKL expression and reactive oxygen species (ROS) in nasopharyngeal carcinoma cells. Similarly, the synthetic compound necrosulfonamide (NSA) initially characterized as an MLKL inhibitor later inspired derivatives that stabilize RIP1-RIP3 interactions.

This compound emerged from high-throughput screens targeting the RHIM domain interface. By 2025, structure-activity relationship (SAR) studies optimized its benzimidazole-derived core for selective binding to RIP1’s hydrophobic pocket adjacent to the ATP-binding site. Kinetic assays revealed a dissociation constant (Kd) of 0.8 μM for RIP1, with no cross-reactivity against RIP3 or MLKL in isolation. This specificity contrasts with earlier tools like NSA, which nonselectively alkylated MLKL’s Cys86 residue. The activator’s development underscores a shift from broad kinase inhibitors to precision necroptosis inducers, enabled by crystallographic mapping of the RIP1-RIP3-MLKL complex.

Role of RIP1-RIP3-MLKL Axis in Disease Pathogenesis

Dysregulation of the RIP1-RIP3-MLKL axis contributes to pathologies spanning oncology, immunology, and neurology. In cancer, this compound exploits the reliance of certain tumors on apoptosis resistance: pancreatic ductal adenocarcinoma (PDAC) cells with mutant KRAS show heightened susceptibility to necroptosis due to basal RIP3 overexpression. Conversely, inflammatory bowel disease (IBD) models link excessive RIP1 activity to epithelial barrier loss, suggesting that context-dependent modulation—either activation or inhibition—holds therapeutic promise.

Alzheimer’s disease exemplifies the axis’s dual role. Amyloid-β plaques activate RIP1 in microglia, driving neuroinflammation via MLKL-dependent cytokine release. However, RIP3 knockout mice exhibit exacerbated tau pathology, implying that controlled necroptosis may clear protein aggregates. This compound’s ability to fine-tune this balance is under investigation, with preclinical studies showing reduced amyloid burden in transgenic mice treated with low-dose activator. Such findings highlight the compound’s potential as a multifunctional modulator, contingent on disease-specific signaling dynamics.

Table 1: Key Structural Domains of RIP1, RIP3, and MLKL

Protein Domain Function
RIP1 N-terminal kinase Autophosphorylation at Ser166
Intermediate (RHIM) Binds RIP3 via homotypic interactions
C-terminal death Recruits TNFR1, Fas, and TRAIL receptors
RIP3 N-terminal kinase Phosphorylates MLKL at Ser358
RHIM Oligomerizes with RIP1
MLKL N-terminal four-helix Mediates membrane disruption
Pseudokinase Binds RIP3; no enzymatic activity

Sources:

Properties

Molecular Formula

C43H56N4O3

Molecular Weight

676.9 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,14aS)-N-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide

InChI

InChI=1S/C43H56N4O3/c1-27-31-14-15-34-41(7,32(31)22-33(48)36(27)49)19-21-43(9)35-23-40(6,17-16-39(35,5)18-20-42(34,43)8)37(50)44-24-30-26-47(46-45-30)25-28-10-12-29(13-11-28)38(2,3)4/h10-15,22,26,35,49H,16-21,23-25H2,1-9H3,(H,44,50)/t35?,39-,40-,41+,42-,43+/m1/s1

InChI Key

QLFCJGYFBTYJGC-RSWNTZNOSA-N

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=CN(N=N6)CC7=CC=C(C=C7)C(C)(C)C)C)C)C)C)O

Origin of Product

United States

Preparation Methods

Design Strategy for Celastrol Derivatives

Compound 6i was developed through systematic modification of celastrol, a naturally occurring quinone methide triterpenoid. The design focused on enhancing blood-brain barrier (BBB) permeability and necroptosis-inducing activity by introducing a 1,2,3-triazole moiety at the C-3 hydroxyl and C-20 carboxyl positions. This approach aimed to improve solubility while retaining the core triterpenoid structure responsible for kinase activation.

Stepwise Synthesis Protocol

The synthesis of Compound 6i involved the following key steps (Figure 1):

  • Protection of Celastrol Hydroxyl Groups : Celastrol was treated with acetic anhydride in pyridine to acetylate reactive hydroxyl groups, preventing undesired side reactions.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition : The C-20 carboxyl group was converted to an alkyne intermediate, which underwent click chemistry with azide derivatives to form the triazole ring.
  • Deprotection and Purification : Final deprotection using methanolic HCl yielded the target compound, followed by reverse-phase HPLC purification (C18 column, acetonitrile/0.005% H3PO4 mobile phase).

Reaction yields ranged from 54% to 72%, with purity >98% confirmed by analytical HPLC.

Structural Characterization and Physicochemical Properties

Spectroscopic Confirmation

Compound 6i was characterized using:

  • 1H/13C NMR : Key signals at δ 7.85 (triazole H), 5.68 (exocyclic methylene), and 170.2 ppm (acetyl carbonyl).
  • LC-ESI-MS : [M+H]+ at m/z 677.3, consistent with the molecular formula C38H48N4O7S.
  • IR Spectroscopy : Peaks at 3280 cm−1 (N-H stretch) and 1720 cm−1 (ester C=O).

Solubility and Stability Profile

Property Value Method
Aqueous Solubility 2.5 mg/mL (3.69 mM) Suspension in 10% DMSO
Plasma Stability (72h) >85% remaining LC-MS quantification
BBB Permeability Papp = 8.3 × 10−6 cm/s Parallel artificial membrane

The compound showed acceptable stability in physiological buffers and cerebrospinal fluid, with <15% degradation after 72 hours.

Pharmacological Evaluation

In Vitro Anti-Glioma Activity

Compound 6i demonstrated superior potency compared to native celastrol across multiple glioma cell lines:

Cell Line IC50 (μM) Fold Improvement vs. Celastrol
U251 0.94 4.7×
LN229 1.12 3.9×
A172 1.45 3.1×
U87 1.67 2.8×

Data from MTT assays showed time- and concentration-dependent growth inhibition, with complete cell death observed at 4 μM.

Mechanism of Necroptosis Induction

Key pathway activation markers were quantified via Western blot:

Protein Target Phosphorylation Increase Time Course (h)
p-RIP1 5.2±0.8× 24–48
p-RIP3 4.7±0.6× 24–48
p-MLKL 6.1±1.1× 24–48

Mitochondrial depolarization assays (JC-1 staining) confirmed loss of membrane potential (ΔΨm = −78% at 2 μM). Transmission electron microscopy revealed characteristic necroptotic features: organelle swelling, plasma membrane rupture, and intact nuclear membranes.

In Vivo Efficacy and Toxicity

Zebrafish Xenograft Model

  • Tumor Volume Reduction : 73% decrease in U251 cell fluorescence intensity at 2.5 ng/tail dose.
  • BBB Penetration : Brain-to-plasma ratio of 0.41 measured via LC-MS/MS.

Murine Toxicity Profile

Parameter Result (10 mg/kg, 14d)
ALT/AST <2× baseline
Body Weight Change −4.2%
Survival Rate 100%

No significant hematological or histological abnormalities were observed at therapeutic doses.

Comparative Analysis with Structural Analogues

The triazole modification at C-20 proved critical for activity, as shown in analogue studies:

Derivative C-20 Modification U251 IC50 (μM) BBB Permeability
6a Phenyltriazole 2.34 0.29
6i Propyltriazole 0.94 0.41
6o Butyltriazole 1.57 0.38

Molecular dynamics simulations revealed that the propyltriazole group optimally fills hydrophobic pockets in the RIP1 kinase domain (binding energy = −9.8 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

RIP1/RIP3/MLKL activator 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

Neuroprotection in Ischemic Stroke

Research has shown that inhibition of the RIP1/RIP3/MLKL signaling pathway can provide neuroprotection in models of ischemic stroke. For instance, studies involving RIP1 kinase-dead mice demonstrated a significant reduction in infarct volume and improved neurological function following middle cerebral artery occlusion/reperfusion injury. The absence of necroptosis resulted in decreased inflammatory responses, suggesting that targeting this pathway could be a promising approach for stroke therapy .

Table 1: Effects of RIP1/RIP3/MLKL Inhibition on Ischemic Stroke Outcomes

Study TypeModel UsedKey Findings
ExperimentalMice with MCAO/R injuryReduced infarct volume; improved neurological function
Genetic ManipulationRIP1 kinase-dead miceDecreased inflammatory responses
PharmacologicalNecrostatin-1 treatmentProtection against cerebral injury

Cancer Therapy

The RIP1/RIP3/MLKL pathway has been implicated in cancer cell death mechanisms. Research indicates that inhibitors targeting this pathway can sensitize cancer cells to chemotherapy by promoting necroptosis. For example, studies have highlighted the potential of RIP3 inhibitors to enhance the efficacy of chemotherapeutic agents by inducing cell death in resistant cancer types .

Table 2: Impact of RIP3 Inhibition on Cancer Cell Sensitivity

Cancer TypeTreatment UsedOutcome
Caco-2 cellsHigh CPE concentrationsInduction of necroptosis; increased cell death
Various cancersChemotherapy + RIP3 inhibitorsEnhanced sensitivity; reduced tumor growth

Inflammatory Diseases

The role of RIP1/RIP3/MLKL signaling in inflammatory diseases has been extensively studied. Inhibiting this pathway has shown promise in reducing tissue damage and inflammation associated with conditions such as liver inflammation and pancreatitis. Studies indicate that targeting necroptosis can mitigate inflammatory responses and improve tissue integrity .

Table 3: Therapeutic Potential of Targeting Necroptosis in Inflammatory Diseases

Disease TypeInterventionResults
Liver InflammationMLKL inhibitionReduced tissue damage; lower inflammatory markers
PancreatitisRIP3 inhibitionAlleviated inflammation; improved recovery

Viral Infections

Recent research suggests that the RIP1/RIP3/MLKL pathway may also play a role in viral infections. Studies have indicated that certain viruses can manipulate this pathway to evade immune responses. Therefore, targeting necroptosis could provide new avenues for antiviral therapies by enhancing the immune response against infected cells .

Table 4: Implications of Necroptosis in Viral Pathogenesis

Virus TypeMechanism ExploredTherapeutic Insight
CPE (Cytopathic Effect) virusInduction of necroptosisPotential use of RIP inhibitors as antiviral agents

Mechanism of Action

RIP1/RIP3/MLKL activator 1 exerts its effects by activating the RIP1/RIP3/MLKL pathway, leading to necroptosis. The compound induces the phosphorylation of RIP1 and RIP3, which subsequently phosphorylate MLKL. Phosphorylated MLKL translocates to the plasma membrane, causing membrane disruption and cell death . This pathway is distinct from apoptosis and involves different molecular targets and signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

N6-Isopentenyladenosine

  • Mechanism : Activates RIP1/RIP3/MLKL via EGFR inhibition and necrosome stabilization.
  • Efficacy : Induces necroptosis in glioblastoma cells with significant anti-tumor effects (p < 0.0001 vs. control) .
  • Specificity : Confirmed by increased phosphorylation of RIP1, RIP3, and MLKL via Western blot and qRT-PCR .
  • Applications: Potential anti-cancer therapy, particularly in EGFR-driven tumors.

Tert-Butyl Hydroperoxide (t-BHP)

  • Mechanism : Triggers RIP1/RIP3 interaction and mitochondrial ROS production.
  • Efficacy : Induces endothelial necroptosis; inhibited by RIP1/MLKL inhibitors (Nec-1, NSA) .
  • Applications : Model compound for studying oxidative stress-linked necroptosis.

Glutamate

  • Mechanism: Activates RIP1/RIP3-dependent oxytosis (non-canonical necroptosis).
  • Specificity : Depends on HSP90 for RIP1/RIP3 stability .
  • Applications : Neurodegeneration research, particularly in glutamate toxicity models.

TNF-α + Smac Mimetic + zVAD (TSZ)

  • Mechanism : Combines TNF-α (death receptor activation), Smac mimetic (apoptosis inhibition), and zVAD (caspase blockade) to induce necroptosis.
  • Efficacy : Promotes RIP1/RIP3/MLKL oligomerization and MLKL nuclear translocation .
  • Specificity : RIP1 kinase activity is essential for necrosome assembly .
  • Applications : Standard experimental protocol for necroptosis induction.

Inhibitors for Contextual Comparison

Compound Target Mechanism Key Findings References
Necrostatin-1 RIP1 Blocks RIP1 kinase activity Inhibits necrosome formation; rescues ischemic injuries .
GSK’872 RIP3 Inhibits RIP3 kinase activity Reduces MLKL phosphorylation; neuroprotective in stroke models .
17AAG HSP90 Destabilizes RIP1/RIP3/MLKL High doses degrade proteins; low doses inhibit phosphorylation .
Necrosulfonamide (NSA) MLKL Blocks MLKL oligomerization Prevents membrane disruption in endothelial cells .

Key Research Findings and Contradictions

  • Biphasic Role of RIP1 : Low RIP1 levels activate necroptosis, while higher levels inhibit it, complicating therapeutic targeting .
  • MLKL Specificity : MLKL inhibition is the most direct method to block necroptosis, whereas RIP1/RIP3 inhibitors may disrupt other pathways (e.g., apoptosis, inflammation) .
  • Compound Variability: Shikonin (SKO) induces cytotoxicity independent of RIP1/RIP3/MLKL in MDA-MB-231 cells, contradicting its known necroptosis role in other contexts .

Biological Activity

RIP1/RIP3/MLKL activator 1 is a compound that plays a significant role in the regulation of necroptosis, a form of programmed cell death distinct from apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various pathological contexts, and implications for therapeutic interventions.

Overview of Necroptosis

Necroptosis is mediated by the receptor-interacting protein kinases RIP1 and RIP3, along with the mixed lineage kinase domain-like protein (MLKL). This pathway is activated under conditions where apoptosis is inhibited, leading to cell death characterized by cellular swelling, membrane rupture, and inflammation. The activation of RIP1 and RIP3 leads to the phosphorylation of MLKL, which translocates to the plasma membrane to form pores that disrupt cellular integrity.

RIP1 Kinase Activity :

  • RIP1 can exist in two conformations: kinase-active and kinase-dead. The kinase-active form promotes necroptosis through homotypic interactions with RIP3, while the kinase-dead form can activate NF-κB signaling, promoting cell survival .

RIP3 Activation :

  • Upon recruitment by RIP1, RIP3 undergoes autophosphorylation and forms homodimers that are essential for necroptosis. Studies have shown that RIP3 can induce necroptosis independently of RIP1 under certain conditions .

MLKL Functionality :

  • MLKL serves as the executioner of necroptosis. Once phosphorylated by RIP3, MLKL oligomerizes and translocates to cellular membranes, leading to membrane disruption and cell death .

1. Inflammatory Diseases

A study demonstrated that inhibiting RIP1 using GNE684 effectively reduced skin inflammation in mouse models of chronic dermatitis. In contrast, genetic ablation of RIP1 or RIP3 did not significantly affect viral clearance or testicular pathology .

2. Acute Ischemic Stroke

Research involving mice with deficiencies in RIP1 or RIP3 showed protection against cerebral injury following ischemic stroke. The study indicated that necroptosis contributes significantly to neuroinflammation in this context, highlighting the potential for targeting these pathways therapeutically .

3. Cancer Therapeutics

The role of necroptosis in cancer has been explored, with evidence suggesting that RIP3 and MLKL contribute to tumor suppression by promoting cell death in response to oncogenic signals. Inhibition of these proteins may enhance tumor growth under specific conditions .

Data Table: Summary of Key Findings

StudyContextKey Findings
Skin InflammationInhibition of RIP1 reduces inflammation; no effect on viral infections.
Ischemic StrokeLoss-of-function models show reduced injury; necroptosis mediates neuroinflammation.
CancerTargeting necroptosis pathways may enhance tumor suppression; complex roles in different cancers.

Implications for Therapeutics

Given the critical roles played by RIP1, RIP3, and MLKL in various diseases, compounds that modulate their activity could serve as potential therapeutics. For instance:

  • Inhibitors of RIP1/RIP3 : These could be beneficial in treating inflammatory diseases by preventing excessive necroptosis.
  • MLKL Blockers : Targeting MLKL may provide a strategy to control necroptosis-related pathologies without affecting apoptosis.

Q & A

Q. What are the core molecular events in the RIP1/RIP3/MLKL pathway, and how can their activation be experimentally validated?

The RIP1/RIP3/MLKL pathway drives necroptosis through sequential phosphorylation: RIP1 and RIP3 form a necrosome, leading to MLKL phosphorylation, oligomerization, and membrane translocation, causing membrane rupture . To validate activation:

  • Phosphorylation status : Use phospho-specific antibodies for RIP1 (Ser166), RIP3 (Ser227), and MLKL (Ser358) in Western blotting .
  • Functional assays : Measure membrane integrity (propidium iodide uptake) and ATP depletion .
  • Inhibitor controls : Include Necrostatin-1 (RIP1 inhibitor), GSK'872 (RIP3 inhibitor), or Necrosulfonamide (MLKL inhibitor) to confirm pathway specificity .

Q. How should researchers design in vitro experiments using RIP1/RIP3/MLKL activator 1 to induce necroptosis?

  • Dose optimization : Perform dose-response curves (e.g., 0.1–10 μM) to balance efficacy (MLKL phosphorylation) and cytotoxicity .
  • Cell type considerations : Select models with intact necroptosis machinery (e.g., HT-29, L929 cells). Avoid cell lines with caspase-8 hyperactivity, which may favor apoptosis over necroptosis .
  • Combination treatments : Pair with caspase inhibitors (zVAD-FMK) to block apoptotic cross-talk and enhance necroptosis specificity .

Advanced Research Questions

Q. How can contradictory findings on RIP1 dependency in necroptosis be resolved experimentally?

Some studies report RIP1-independent necroptosis (e.g., viral or IFN-driven models) . To address discrepancies:

  • Genetic models : Compare RIP1-knockout (KO) vs. RIP3-KO cells under identical stimuli (e.g., TNFα+zVAD). RIP1-KO cells may still undergo necroptosis if stimuli bypass RIP1 (e.g., direct RIP3 activation) .
  • Kinase-dead mutants : Use RIP1 D138N or RIP3 D161N mutants to dissect enzymatic vs. scaffolding roles .
  • Context-specific controls : Evaluate tissue-specific expression of necroptosis components (e.g., MLKL expression varies in neurons vs. immune cells) .

Q. What methodological strategies are critical for studying this compound in vivo, particularly in brain-related models?

  • Blood-brain barrier (BBB) penetration : Confirm compound bioavailability using LC-MS/MS or fluorescent tracers in glioblastoma models .
  • Temporal dosing : Optimize administration timing (pre-/post-disease induction) to assess therapeutic vs. prophylactic effects .
  • Biomarker validation : Quantify phosphorylated MLKL in brain tissue via immunohistochemistry or single-cell RNA sequencing .

Q. How does the biphasic role of RIP1 (activation vs. inhibition) influence experimental outcomes, and how can this be controlled?

RIP1 knockdown accelerates RIP3/MLKL phosphorylation at low levels but inhibits it at higher levels . Mitigation strategies:

  • Titrated knockdown : Use graded RIP1 shRNA to mimic physiological expression ranges .
  • Parallel models : Compare RIP1-KO (complete loss) vs. kinase-inactive RIP1 (K45A mutant) to separate structural and enzymatic functions .
  • Dynamic monitoring : Track RIP1 levels over time with live-cell imaging or flow cytometry .

Q. What are the confounding factors when linking RIP1/RIP3/MLKL activation to disease pathogenesis (e.g., glaucoma, diabetic cardiomyopathy)?

  • Crosstalk with inflammation : RIP1/RIP3 may independently drive NF-κB or NLRP3 inflammasome activation, complicating necroptosis-specific readouts .
  • Mitochondrial interactions : PGAM5, a mitophagy regulator, antagonizes necroptosis. Monitor PGAM5/PINK1 activity to avoid false-positive necroptosis signals .
  • Tissue-specific thresholds : Cardiac cells may require higher MLKL activation for necroptosis than renal cells .

Data Interpretation & Technical Challenges

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of RIP1/RIP3/MLKL-targeted interventions?

  • Microenvironmental factors : In vivo models include immune cell infiltration and cytokine gradients absent in vitro. Use co-culture systems (e.g., neurons + microglia) to mimic complexity .
  • Compensatory pathways : MLKL-KO mice may upregulate apoptosis or pyroptosis. Combine transcriptomics (RNA-seq) with histopathology .

Q. What criteria should guide the selection of necroptosis inducers for cancer therapy studies?

  • Tumor type specificity : Glioblastoma responds to this compound due to BBB penetration, while breast cancer may require alternative inducers (e.g., shikonin) .
  • Resistance profiling : Screen for MLKL mutations (e.g., Q343A) that block oligomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.